molecular formula C7H8N4 B11921824 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11921824
M. Wt: 148.17 g/mol
InChI Key: GPPPSDHVFPESAZ-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1190045-39-6) is a high-value chemical scaffold in medicinal chemistry and oncology research. This compound features the pyrazolo[1,5-a]pyrimidine core structure, a privileged chemotype known for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Researchers utilize this core structure to develop inhibitors against a wide range of kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1, which are key regulators in cellular signalling pathways frequently disrupted in cancers . The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive functionalization, making it an ideal intermediate for structure-activity relationship (SAR) studies . The 5-amino group and the 2-methyl group on the structure serve as key modification sites to fine-tune electronic properties, lipophilicity, and binding affinity to specific biological targets . These modifications can enhance pharmacological properties and selectivity, enabling the development of next-generation kinase inhibitors to overcome challenges like drug resistance and off-target effects . Applications: This compound is primarily used in drug discovery research, serving as a key synthetic intermediate for the development of novel small-molecule therapeutics. Its main applications include targeted cancer therapy research, kinase inhibitor profiling and selectivity studies, and chemical biology studies exploring oncogenic signalling pathways. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPPSDHVFPESAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Methylpyrazolo 1,5 a Pyrimidin 5 Amine and Its Analogues

Established Synthetic Pathways for Pyrazolo[1,5-a]pyrimidine (B1248293) Systems

The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the cyclocondensation of 3-aminopyrazoles with suitable 1,3-bielectrophilic partners. This versatile approach allows for the introduction of a wide range of substituents on the pyrimidine (B1678525) ring, thereby enabling the synthesis of diverse libraries of compounds for biological screening.

Cyclocondensation Reactions of NH-3-Aminopyrazoles with 1,3-Biselectrophiles

The reaction between NH-3-aminopyrazoles and 1,3-biselectrophiles is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. The nucleophilic character of the exocyclic amino group and the endocyclic nitrogen atom of the pyrazole (B372694) ring allows for a facile reaction with electrophilic centers to form the fused pyrimidine ring.

A frequently employed and efficient strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents like β-enaminones. nih.govnih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the electrophilic carbonyl carbons of the β-dicarbonyl compound, which is followed by a cyclization and dehydration step to yield the final pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The reaction typically proceeds under acidic or basic conditions and can be facilitated by catalysts to enhance the formation of the fused ring system. nih.gov

For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds such as 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov Similarly, β-enaminones are effective 1,3-bielectrophiles for this transformation. The reaction of 3-amino-5-methylpyrazole with various β-enaminones provides a direct route to substituted pyrazolo[1,5-a]pyrimidines.

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis using β-Dicarbonyl Compounds and β-Enaminones

3-Aminopyrazole Reactant1,3-BiselectrophileProductReaction ConditionsYield (%)Reference
3-Amino-5-methylpyrazoleAcetylacetone2,5,7-Trimethylpyrazolo[1,5-a]pyrimidineAcetic acid, refluxGood mdpi.com
3-Amino-5-phenylpyrazoleDibenzoylmethane2,5,7-Triphenylpyrazolo[1,5-a]pyrimidineNot specifiedNot specified nih.gov
5-Amino-3-methylpyrazole(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineAqueous ethanol, ambient temperatureGood researchgate.net

The versatility of the cyclocondensation approach is further demonstrated by the use of other 1,3-bielectrophiles such as β-haloenones, β-ketonitriles, and α,β-unsaturated systems. beilstein-journals.orgnih.gov β-Ketonitriles, for example, react smoothly with hydrazines to form 5-aminopyrazoles, which can then be further reacted to form the pyrazolo[1,5-a]pyrimidine ring. beilstein-journals.orgnih.gov The reaction involves the nucleophilic attack of the terminal nitrogen of hydrazine (B178648) on the carbonyl carbon, followed by cyclization involving the nitrile group. beilstein-journals.orgnih.gov

Furthermore, α,β-unsaturated systems can also serve as effective precursors. For instance, the reaction of 3-aminopyrazoles with chalcones (α,β-unsaturated ketones) in the presence of an oxidizing agent can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov

Multi-Step Approaches for 2-Methylpyrazolo[1,5-a]pyrimidine (B1316446) Derivatives

For the specific synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives, a multi-step approach is often employed, starting from readily available precursors. This strategy allows for controlled functionalization of the heterocyclic core.

A common starting point for the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives is the reaction of 5-amino-3-methylpyrazole with diethyl malonate. nih.govresearchgate.net This condensation reaction, typically carried out in the presence of a base such as sodium ethoxide, leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) with a high yield of 89%. nih.govresearchgate.net This diol intermediate is a versatile precursor for further chemical transformations.

Reaction Scheme for the Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Reactants: 5-Amino-3-methylpyrazole, Diethyl malonate

Reagents and Conditions: Sodium ethoxide (EtONa), reflux, 24 hours

Product: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Yield: 89% nih.govresearchgate.net

The hydroxyl groups of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be readily converted to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions. The chlorination is typically achieved by treating the diol with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.net This reaction proceeds under reflux conditions and yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) in a 61% yield. nih.govresearchgate.net The resulting dichloro-derivative is a key intermediate for the introduction of various functional groups at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core.

Reaction Scheme for the Chlorination of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Reactant: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Reagents and Conditions: Phosphorus oxychloride (POCl₃), reflux, 24 hours

Product: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Yield: 61% nih.govresearchgate.net

The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine can be envisioned from this dichloro-intermediate through selective nucleophilic substitution reactions. By carefully controlling the reaction conditions, it is possible to selectively replace the chlorine atom at the 5-position with an amino group.

Selective Functionalization at C-7 Position via Nucleophilic Substitution

The pyrazolo[1,5-a]pyrimidine core is known for the differential reactivity of its positions, allowing for regioselective functionalization. The C-7 position, in particular, is highly susceptible to nucleophilic substitution, especially when activated by a suitable leaving group such as a halogen. This reactivity has been exploited for the synthesis of a variety of C-7 substituted analogues.

In a common synthetic route, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be converted to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine by treatment with phosphorus oxychloride (POCl₃). The chlorine atom at the C-7 position is significantly more reactive than the one at the C-5 position, enabling selective substitution by various nucleophiles. nih.gov For instance, the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine (B109124) in the presence of a base like potassium carbonate (K₂CO₃) at room temperature proceeds with high selectivity to yield 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. nih.gov This selective functionalization provides a key intermediate for further diversification at the C-5 position.

The high reactivity of the C-7 position towards nucleophiles is a cornerstone in the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for various applications.

Table 1: Selective Nucleophilic Substitution at the C-7 Position of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

NucleophileBaseSolventTemperatureProductYield (%)Reference
MorpholineK₂CO₃AcetoneRoom Temp4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine94 nih.gov
Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives

The introduction of a carboxylic acid moiety at the C-6 position of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold provides a valuable handle for further chemical modifications, such as amide bond formation. A common method for the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves the oxidation of a precursor aldehyde.

Specifically, 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine can be oxidized using a mixture of sodium chlorite (B76162) (NaClO₂) and 30% hydrogen peroxide (H₂O₂) in water. acs.org The reaction proceeds efficiently at a moderately elevated temperature of 50 °C, yielding the desired 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid in good yield after recrystallization. acs.org

Table 2: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Starting MaterialReagentsSolventTemperatureTimeProductYield (%)Reference
6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidineNaClO₂, 30% H₂O₂Water50 °C1 h2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid76.7 acs.org

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis relies heavily on the use of transition metal catalysis to achieve efficient and selective bond formations. For the functionalization of the 2-methylpyrazolo[1,5-a]pyrimidine core, palladium-catalyzed cross-coupling reactions and C-H activation strategies have emerged as powerful tools.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. These reactions have been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold, enabling the introduction of a wide range of substituents.

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is a versatile method for the formation of aryl-nitrogen bonds. nih.gov In the context of 2-methylpyrazolo[1,5-a]pyrimidine chemistry, this reaction has been utilized to introduce various amine nucleophiles at the C-5 position of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. For instance, the coupling with benzene-1,2-diamine can be achieved using a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a suitable ligand like Xantphos and a base such as cesium carbonate (Cs₂CO₃). nih.gov

Table 3: Buchwald-Hartwig Amination of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

AmineCatalystLigandBaseSolventTemperatureProductYield (%)Reference
Benzene-1,2-diaminePd₂(dba)₃XantphosCs₂CO₃Toluene110 °CN¹-(2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl)benzene-1,2-diamine61 nih.gov
Suzuki Coupling Methodologies

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. acs.org This methodology has been extensively used to introduce aryl and heteroaryl moieties onto the pyrazolo[1,5-a]pyrimidine core. The reaction of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine with various boronic acid pinacol (B44631) esters in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and an aqueous base affords the corresponding 5-aryl or 5-heteroaryl derivatives in moderate to good yields. nih.gov

Furthermore, the Suzuki coupling has been systematically studied on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, demonstrating a broad substrate scope with various aryl and heteroaryl boronic acids. researchgate.net The use of a specific catalyst system, XPhosPdG2/XPhos, was found to be effective in preventing debromination side reactions. researchgate.net

Table 4: Suzuki Coupling of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine with Boronic Acid Pinacol Esters

Boronic Acid Pinacol EsterCatalystBaseSolventConditionYield Range (%)Reference
Various aryl/heteroarylPd(PPh₃)₄2M aq. Na₂CO₃DMEReflux55-61 nih.gov

Table 5: Suzuki-Miyaura Cross-Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids

Boronic AcidCatalyst SystemSolventYield Range (%)Reference
Various aryl and heteroarylXPhosPdG2/XPhosWater67-89 researchgate.net

C-H Activation Strategies

Direct C-H bond activation has emerged as a more atom- and step-economical approach to the functionalization of heterocyclic compounds, as it avoids the pre-functionalization of the starting materials. nih.gov Both palladium and rhodium-based catalytic systems have been developed for the regioselective C-H functionalization of the pyrazolo[1,5-a]pyrimidine core.

Palladium-catalyzed direct C-H arylation has been shown to be highly regioselective, with the outcome depending on the reaction conditions. encyclopedia.pub For instance, the arylation of pyrazolo[1,5-a]pyrimidines can be directed to either the C-3 or C-7 position. A phosphine-free palladium catalyst system tends to favor arylation at the more nucleophilic C-3 position, while the use of a phosphine ligand promotes arylation at the more acidic C-7 position. mdpi.com

Rhodium(III)-catalyzed C-H activation has also been successfully employed for the functionalization of pyrazolo[1,5-a]pyrimidines. In one study, the pyrazolo[1,5-a]pyrimidine moiety itself acts as a directing group for the C-H amidation of a 7-aryl substituent. nih.gov This reaction proceeds via a six-membered rhodacycle intermediate involving the N1 atom of the pyrazole ring. nih.gov Another rhodium(III)-catalyzed three-component reaction involving aminopyrazoles, aldehydes, and sulfoxonium ylides provides an efficient route to diverse pyrazolo[1,5-a]pyrimidines through an imidoyl C-H activation pathway. acs.orgnih.gov

Table 6: Regioselective Palladium-Catalyzed C-H Arylation of Pyrazolo[1,5-a]pyrimidines

PositionCatalyst SystemKey ConditionReference
C-3Pd(OAc)₂Phosphine-free mdpi.com
C-7Pd(OAc)₂ / SPhosWith Phosphine Ligand mdpi.com

Intramolecular Diels-Alder Reactions

The Intramolecular Diels-Alder (IMDA) reaction represents a powerful strategy for the construction of polycyclic systems in a single step, forming two rings simultaneously. In the context of pyrazolo[1,5-a]pyrimidine synthesis, this pericyclic reaction has been employed to build the fused ring system from acyclic precursors without requiring a pre-formed aminopyrazole.

One notable application involves a [4+2] cycloaddition pathway. For instance, the synthesis of 5-aryl-7-methylpyrazolo[1,5-a]pyrimidines can be achieved through an IMDA approach. nih.gov This method offers a convergent route to complex pyrazolo[1,5-a]pyrimidine derivatives, where the diene and dienophile components are tethered within the same molecule, facilitating a high degree of regio- and stereoselectivity due to the geometric constraints of the intramolecular arrangement. nih.gov

Reactions Involving Indazoles and Alkynes

While the direct synthesis of the pyrazolo[1,5-a]pyrimidine core from indazole precursors is not the standard route, related fused heterocyclic systems can be constructed using this methodology, which informs the broader chemistry of these scaffolds. For example, a copper-mediated reaction has been developed for the synthesis of 2-arylpyrimido[1,2-b]indazoles, which are structural isomers of benzo-fused pyrazolo[1,5-a]pyrimidines. This reaction utilizes 3-aminoindazole, various (hetero)aromatic aldehydes, and calcium carbide as a solid, easy-to-handle source of acetylene (B1199291). chemicalbook.com

Interestingly, the same study reports that by substituting the 3-aminoindazole with 3-aminopyrazole, the reaction proceeds under similar conditions to efficiently construct 5-arylpyrazolo[1,5-a]pyrimidines. chemicalbook.com This highlights a versatile three-component reaction strategy where the choice of the starting amino-heterocycle dictates the final fused scaffold.

Table 1: Three-Component Synthesis of Fused Heterocycles

Starting Amine Alkyne Source Aldehyde Product Scaffold
3-Aminoindazole Calcium Carbide (Hetero)aromatic Pyrimido[1,2-b]indazole

BF3-Mediated Acetylation of the Pyrazolo[1,5-a]pyrimidine Core

Direct functionalization of the pyrazolo[1,5-a]pyrimidine core can be challenging. However, a significant advancement has been the development of an operationally simple, microwave-assisted acetylation reaction mediated by boron trifluoride (BF₃). This method represents the first example of a direct acetylation of the pyrazolo[1,5-a]pyrimidine nucleus. rsc.orgmdpi.com

The reaction proceeds with acetic anhydride as the acylating agent and an excess of BF₃·OEt₂ as a Lewis acid promoter, leading to regioselective acetylation at the C-3 position. rsc.orgresearchgate.net This transformation is efficient, utilizes inexpensive reagents, and is tolerant of various substrates, including those with electron-deficient groups. mdpi.com The resulting 3-acetylpyrazolo[1,5-a]pyrimidines are valuable building blocks that can be further functionalized. rsc.org

Functional Group Interconversions and Post-Synthetic Modifications

Post-synthetic modification of the pyrazolo[1,5-a]pyrimidine scaffold is crucial for fine-tuning the physicochemical and biological properties of its derivatives.

Nucleophilic Aromatic Substitution (NAS) at Positions 5 and 7

Nucleophilic aromatic substitution (NAS) is a common and effective strategy for introducing a wide variety of functional groups at the C-5 and C-7 positions of the pyrazolo[1,5-a]pyrimidine ring. nih.gov These positions on the pyrimidine moiety are electrophilic and susceptible to attack by nucleophiles, particularly when activated with a good leaving group, such as a halogen.

A well-documented example is the multi-step synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives, which begins with the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using phosphorus oxychloride (POCl₃) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The chlorine atom at the C-7 position is highly reactive and can be selectively substituted. For instance, reaction with morpholine in the presence of potassium carbonate proceeds smoothly at room temperature to yield 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine with high efficiency. The remaining chloro group at C-5 can then be subjected to further transformations, such as Buchwald-Hartwig or Suzuki coupling reactions.

Reduction Reactions for Amine Formation at C-6

The introduction of an amino group at the C-6 position of the pyrazolo[1, S-a]pyrimidine core via common aromatic substitution methods is not straightforward. nih.gov However, a specific strategy has been designed to achieve this transformation. This method involves the synthesis of 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine intermediates. nih.gov

The key step is the reductive cleavage of the azo linkage (-N=N-) in these precursors. This reduction delivers a 1,2-diamine system, resulting in the formation of amino groups at both the C-5 and C-6 positions. nih.gov This specialized reaction provides a synthetic route to 6-amino-substituted pyrazolo[1,5-a]pyrimidines, which can be valuable for synthesizing other fused-ring systems. nih.gov

Introduction of Specific Substituents (e.g., Halogenation, Formylation)

The introduction of specific functional groups, such as halogens and formyl groups, is a key post-synthetic modification strategy that installs versatile handles for further derivatization.

Halogenation: Halogen atoms can be introduced onto the pyrazole moiety of the pyrazolo[1,5-a]pyrimidine core through electrophilic aromatic substitution. A microwave-assisted, one-pot protocol allows for the regioselective synthesis of 3-halopyrazolo[1,5-a]pyrimidines. This process involves the initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core, followed by in-situ halogenation using N-halosuccinimides (NCS, NBS, or NIS) as the halogen source.

Table 2: Halogenation of 7-Arylpyrazolo[1,5-a]pyrimidines

Halogenating Agent Position of Halogenation
N-Chlorosuccinimide (NCS) C-3
N-Bromosuccinimide (NBS) C-3

Formylation: A formyl group (-CHO) can be introduced at either the C-3 or C-6 position, depending on the synthetic approach. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic rings. This reaction has been successfully applied to the pyrazolo[1,5-a]pyrimidine system to install a formyl group at the highly nucleophilic C-3 position. nih.gov The resulting aldehydes are versatile intermediates for synthesizing carboxylic acid derivatives or for further functionalization through condensation or reduction reactions. nih.gov

Green Chemistry Approaches in 2-Methylpyrazolo[1,5-a]pyrimidine Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern chemistry. In the context of 2-methylpyrazolo[1,5-a]pyrimidine and its analogues, green chemistry principles have been applied to reduce waste, minimize energy consumption, and utilize less hazardous substances. This section explores several key green approaches that have been successfully employed in the synthesis of this important heterocyclic scaffold.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. nih.govclockss.org This technology has been effectively applied to the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine and its derivatives, offering a more energy-efficient and time-saving alternative. nih.gov

The application of microwave irradiation significantly enhances the reactivity of starting materials, facilitating rapid cyclization reactions. nih.gov For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave conditions can be completed in minutes, whereas conventional heating often requires several hours of reflux. nih.gov This acceleration not only improves efficiency but also aligns with green chemistry principles by reducing energy consumption. nih.govclockss.org

Several studies have demonstrated the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines under microwave irradiation. For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile at 120°C for 20 minutes under microwave conditions yields the corresponding 7-aminopyrazolo[1,5-a]pyrimidine derivative. nih.gov Similarly, a one-pot microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been established, tolerating a variety of functional groups at the 2 and 5 positions. nih.gov

The advantages of microwave-assisted synthesis are further highlighted in solvent-free conditions. The cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles proceeds efficiently under microwave irradiation without the need for a solvent, minimizing waste. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Product Starting Materials Method Reaction Time Yield (%) Reference
7-Aminopyrazolo[1,5-a]pyrimidine derivatives N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, substituted cinnamoyl derivatives Microwave (120°C) 20 min High nih.gov
Substituted pyrazolo[1,5-a]pyrimidinones β-ketonitrile, hydrazine, β-ketoester Microwave (150°C) 2 h 5 min 52% nih.gov
6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazoles Microwave (solvent-free) Not Specified Good nih.gov
4,7-Dihydropyrazolo[1,5-a]pyrimidine derivatives 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles, β-dicarbonyl compounds Not Specified Not Specified 87-95% nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives 4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamine, ethyl acetoacetate Microwave 3 min 95% clockss.org
Pyrazolo[1,5-a]pyrimidine derivatives 4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamine, ethyl acetoacetate Conventional (reflux in AcOH) 4 h 75% clockss.org

Ultrasound-Assisted Reactions in Aqueous Media

Ultrasound irradiation is another green technology that has been successfully utilized for the synthesis of pyrazolo[1,5-a]pyrimidines. eurjchem.comnih.govresearchgate.net Sonochemical methods often lead to enhanced reaction rates and yields due to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. tandfonline.com A significant advantage of this approach is the ability to conduct reactions in environmentally benign solvents like water or aqueous ethanol, minimizing the use of volatile organic compounds. eurjchem.comeurjchem.com

The synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines has been achieved through the reaction of formylated active proton compounds with a carboxylate substituted-3-aminopyrazole under ultrasonic irradiation in an aqueous ethanol medium with a mild acid catalyst. eurjchem.com This method provides good yields in short reaction times. bme.hu For example, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol under ultrasound irradiation for just 5 minutes affords the desired pyrazolo[1,5-a]pyrimidines in yields ranging from 61-98%. nih.govresearchgate.net

The use of potassium hydrogen sulfate (KHSO4) as a catalyst in aqueous media under ultrasound irradiation has also been reported for the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines and other pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. eurjchem.combme.hu These methods are characterized by their simplicity, mild conditions, and easy work-up procedures. nih.govresearchgate.net

Table 2: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues in Aqueous Media

Product Starting Materials Conditions Reaction Time Yield (%) Reference
Antipyrinyl-pyrazolo[1,5-a]pyrimidines Aminopyrazole, formylated active proton compounds KHSO4, aqueous media, ultrasound Not Specified High eurjchem.comresearchgate.net
Pyrazolo[1,5-a]pyrimidines 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-amino-5-methyl-1H-pyrazole EtOH, ultrasound (75°C) 5 min 61-98% nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives Aminopyrazoles, symmetric and non-symmetric alkynes KHSO4, aqueous ethanol, ultrasound Not Specified Good bme.hu
Diversely substituted pyrazolo[1,5-a]pyrimidines Carboxylate substituted-3-aminopyrazole, formylated active proton compounds Mild acid, aqueous ethanol, ultrasound (60-65°C) Not Specified Good eurjchem.comresearchgate.net

Evaluation of Reaction Mass Efficiency (RME) and Waste Reduction Protocols

A key aspect of green chemistry is the quantitative assessment of the environmental impact of a chemical process. Reaction Mass Efficiency (RME) is a metric used to evaluate the "greenness" of a reaction by calculating the ratio of the mass of the desired product to the total mass of all reactants used.

Table 3: Reaction Mass Efficiency (RME) for the Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

Compound Family RME Range (%) Key Factors for Good RME By-products Reference
7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines 40–53 High overall yield, absence of catalyst Methanol, dimethylamine, water rsc.org

Spectroscopic and Crystallographic Elucidation of 2 Methylpyrazolo 1,5 a Pyrimidin 5 Amine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Through various NMR techniques, detailed information about the connectivity and spatial arrangement of atoms within the 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) scaffold can be obtained.

¹H NMR and ¹³C NMR Assignments and Coupling Constant Determination

The ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives provide essential information for structural assignment. In a study of the parent pyrazolo[1,5-a]pyrimidine system and its methyl derivatives, the carbon chemical shifts were analyzed using gated decoupled spectra to determine one-bond and long-range ¹³C-¹H coupling constants. researchgate.netcdnsciencepub.com For instance, in the parent compound, the signals for C-3 and C-6 were readily assigned based on their coupling patterns; C-3 appeared as a doublet of doublets, while C-6 showed a more complex pattern due to long-range couplings with both H-5 and H-7. cdnsciencepub.com The assignment of C-2, C-5, and C-7 was more challenging due to their similar chemical shifts and required further analysis. cdnsciencepub.com

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazolo[1,5-a]pyrimidines, including derivatives of 2-methylpyrazolo[1,5-a]pyrimidin-5-amine. nih.gov

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-2/C-27.47 - 8.50139.26 - 146.43
C-3a-146.76 - 147.00
H-5/C-54.22 - 4.2946.07 - 162.29
H-6/C-64.91, 6.79 - 7.08106.27 - 110.64
C-7-130.84 - 146.59
2-CH₃--
5-CH₃1.21 - 2.5624.50 - 24.55
7-CH₃2.04 - 2.6916.00 - 16.53

Data compiled from studies on various pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

2D NMR Experiments for Unambiguous Structural Assignment

To resolve ambiguities in spectral assignments, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in definitively assigning proton and carbon signals. researchgate.netcdnsciencepub.com For instance, a COSY-90 experiment can confirm the coupling between H-3 and H-2, while HETCOR (Heteronuclear Correlation) spectra establish the direct one-bond correlations between protons and their attached carbons, allowing for unambiguous assignment of H-5 and H-7 signals. researchgate.netcdnsciencepub.com The use of NOESY (Nuclear Overhauser Effect Spectroscopy) has also been reported to determine long-range interproton distances, providing insights into the conformational stability of the bicyclic core. nih.govnih.gov

Distinction of Isomeric Derivatives (e.g., 5-methyl vs. 7-methyl)

A simple and effective method for distinguishing between 5-methyl and 7-methylpyrazolo[1,5-a]pyrimidine (B1625787) isomers has been developed based on NMR data. researchgate.netcdnsciencepub.com A key diagnostic feature is the ¹³C chemical shift of the methyl group itself. The methyl group at position 5 resonates at a significantly lower frequency (δ 24.6-24.8 ppm) compared to a methyl group at position 7 (δ 17.0-17.2 ppm). cdnsciencepub.com

Furthermore, the fine structure in the ¹H NMR spectrum provides another means of differentiation. A small coupling constant of approximately 0.9 Hz is consistently observed between the 7-methyl protons and H-6. cdnsciencepub.com In contrast, the 5-methyl group does not exhibit this coupling to H-6. cdnsciencepub.com This difference in coupling patterns allows for a clear distinction between the two isomers without requiring a full analysis of all spectral data. researchgate.netcdnsciencepub.com

X-ray Crystallography for Three-Dimensional Structure and Tautomerism

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and the verification of tautomeric forms.

Verification of Tautomeric Forms in Crystalline State

X-ray crystallography is a crucial technique for determining the dominant tautomeric form of a molecule in the crystalline state. For pyrazolo[1,5-a]pyrimidin-7(4H)-ones, three plausible tautomeric structures exist. nih.gov Single-crystal X-ray diffraction of one such derivative confirmed the predominance of the 4a tautomer, as supported by the electron density around the nitrogen atoms and the C=O bond length. nih.gov This verification of the tautomeric form is essential, as different tautomers can exhibit distinct biological activities. nih.gov

Analysis of Inter- and Intramolecular Interactions in Crystal Packing

In the case of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine, intramolecular interactions are observed between the pyrazole (B372694) nitrogen and a chlorine atom of the trichloromethyl group (N⋯Cl). researchgate.net Intermolecularly, interactions occur between the pyrimidine (B1678525) nitrogen and a chlorine atom (N⋯Cl), as well as π–π stacking between the pyrazole rings. researchgate.net For 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, an intramolecular interaction is present between the pyrazole nitrogen and the thienyl sulfur atom (N⋯S). researchgate.net Its crystal packing is further defined by intermolecular interactions between a pyrimidine nitrogen and the thienyl sulfur (N⋯S), in addition to π–π interactions between the pyrimidine and pyrazole rings. researchgate.net

A study of five 3- and/or 5-substituted 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidines revealed that the primary intermolecular interactions were of the Cl⋯Cl and Br⋯Cl types. researchgate.net In certain derivatives, Cl⋯N-pyrimidine interactions were also observed. researchgate.net Furthermore, weak intermolecular C—H⋯N hydrogen bonds can link molecules to form centrosymmetric dimers, with van der Waals forces providing additional stabilization to the crystal packing. researchgate.net

In some instances, phenylamino-N–H···N(pyrazolyl) hydrogen bonding leads to the formation of supramolecular chains with either helical or zigzag arrangements. mdpi.com These chains can be further connected by pyrazolyl-N–H···N(pyrimidyl) hydrogen bonds, creating eight-membered homosynthons. mdpi.com Supporting these primary interactions are often weaker contacts such as pyrimidyl-C–H···π(phenyl) and p-tolyl-C–H···π(pyrimidyl) interactions. mdpi.com The fused, rigid, and planar nature of the pyrazolo[1,5-a]pyrimidine scaffold is highly conducive to these varied chemical modifications and resulting interactions. nih.govnih.gov

Other Spectroscopic Techniques for Structural Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound and its derivatives. The presence of specific absorption bands in the IR spectrum corresponds to the vibrational modes of different bonds within the molecule.

For instance, the formation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives can be confirmed by the appearance of peaks indicating the presence of an amino group. nih.gov The pyrazolo[1,5-a]pyrimidine core itself, being a fused N-heterocyclic system, exhibits characteristic vibrations. nih.govresearchgate.net The structural diversity of these compounds, achieved through substitutions at various positions, leads to a range of IR spectral data. nih.govresearchgate.net

A representative IR spectrum for a pyrazolo[1,5-a]pyrimidine derivative is provided below:

Table 1: Representative IR Data for a Pyrazolo[1,5-a]pyrimidine Derivative

Compound Name CAS Number FTIR Spectrum

This table is interactive. Click on the link in the "FTIR Spectrum" column for more details.

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are essential techniques for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. jst.go.jpresearchgate.net HRMS, in particular, provides highly accurate mass measurements, often to within 0.001 atomic mass units, which allows for the unambiguous determination of a compound's molecular formula. researchgate.netnih.gov

The pyrazolo[1,5-a]pyrimidine scaffold is part of a large family of N-heterocyclic compounds, and its derivatives are often synthesized through various chemical transformations. nih.govmdpi.com Mass spectrometry is routinely used to confirm the successful synthesis of these target molecules. nih.gov For example, the synthesis of 2-[(1S)-1-aminopropyl]-6-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride was confirmed using mass spectrometry. jst.go.jp

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), are capable of high resolving power, which is crucial for distinguishing between compounds with very similar masses. researchgate.netnih.gov This capability is invaluable in the analysis of complex mixtures and for the structural elucidation of novel pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov

Table 2: Representative Mass Spectrometry Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Molecular Formula Adduct m/z
2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid C9H8N2O2 [M+H]+ 177.06586
2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid C9H8N2O2 [M+Na]+ 199.04780
2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid C9H8N2O2 [M-H]- 175.05130
2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid C9H8N2O2 [M+NH4]+ 194.09240

Data sourced from PubChem for a related pyrazolo[1,5-a]pyridine (B1195680) derivative. uni.lu This table is interactive.

UV-Vis spectroscopy provides insights into the electronic transitions and absorption properties of this compound and its derivatives. The absorption of ultraviolet or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state.

The absorption spectra of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines typically show a main band between 340 and 440 nm, which is attributed to an intramolecular charge transfer (ICT) process. rsc.orgnih.gov The nature of the substituent at the 7-position significantly influences the absorption and emission spectra. rsc.orgnih.gov

In some derivatives, a broad absorption band with multiple shoulders can be observed. This is often due to a combination of the ICT phenomenon, as well as π–π* and n–π* transitions originating from the coumarin (B35378) and pyrazolo[1,5-a]pyrimidine moieties when a coumarin unit is present. rsc.org The primary electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org In many pyrazolo[1,5-a]pyrimidines, the HOMO is primarily located on the pyrazolo[1,5-a]pyrimidine ring, while the LUMO is largely on an adjacent aryl group, consistent with an electron transfer from the pyrazolo[1,5-a]pyrimidine ring to the substituent. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine
3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine
7-aminopyrazolo[1,5-a]pyrimidine
Pyrazolo[1,5-a]pyrimidine-7-amine, 2-methyl-5-phenyl-
2-[(1S)-1-aminopropyl]-6-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride
2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Structure Activity Relationship Sar Studies of 2 Methylpyrazolo 1,5 a Pyrimidin 5 Amine Derivatives

Positional Effects of Substituents on Biological Activitynih.govbenchchem.comuni.lu

The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) ring system are critical determinants of the biological activity of its derivatives. researchgate.net Modifications at various positions (C-2, C-3, C-5, C-6, and C-7) have been extensively explored to optimize their therapeutic potential.

Modifications at C-2 Position

The C-2 position of the pyrazolo[1,5-a]pyrimidine scaffold has been a key focus for structural modifications. For instance, in the development of respiratory syncytial virus (RSV) fusion protein inhibitors, replacing a piperidine (B6355638) ring at the C-2 position with an acyclic chain was explored. jst.go.jp This modification aimed to maintain the optimal dihedral angle between the pyrazolo[1,5-a]pyrimidine core and the amide bond plane, a critical factor for anti-RSV activity. jst.go.jp

In another study focused on phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, various benzimidazole (B57391) derivatives were introduced at the C-2 position. mdpi.com The potency of these inhibitors was found to vary despite the size of the substituent, indicating that factors other than steric bulk are at play. mdpi.com For example, the introduction of a carbonyl group at the C-2 position was observed to potentially enhance the activity of the derivatives. mdpi.com

Table 1: Effect of C-2 Modifications on Biological Activity

Base Scaffold C-2 Substituent Target Observed Activity
Pyrazolo[1,5-a]pyrimidinePiperidine ringRSV Fusion ProteinPotent anti-RSV activity jst.go.jp
Pyrazolo[1,5-a]pyrimidineAcyclic alkylaminoalkyl chainRSV Fusion ProteinPotent anti-RSV agents jst.go.jp
Pyrazolo[1,5-a]pyrimidineBenzimidazole derivativesPI3KδVaried potency, potential enhancement with a carbonyl group mdpi.com

Functionalization at C-5 Position (e.g., Indole (B1671886), 2,5-Difluorophenyl Pyrrolidine)

The C-5 position is another critical site for functionalization. The introduction of an indole moiety at this position has been a key strategy in developing potent inhibitors of various kinases. For example, a series of nih.govtriazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized as potential anticancer agents. nih.gov In the context of PI3Kδ inhibitors, the introduction of 2-(difluoromethyl)-1H-benzimidazole at the C-5 position of the pyrazolo[1,5-a]pyrimidine core resulted in highly promising compounds. mdpi.com

Furthermore, the development of PI3Kδ inhibitors has shown that an indole substituent at the C-5 position of the pyrazolo[1,5-a]pyrimidine core is a promising foundation for further SAR studies. nih.gov The nature of the substituent at this position directly influences the interaction with the target enzyme's binding pocket.

Table 2: Impact of C-5 Functionalization on PI3Kδ Inhibition

C-5 Substituent Linker C-2 Substituent PI3Kδ IC50 (nM)
2-(difluoromethyl)-1H-benzimidazoleMethylene bridgePiperazine derivativesNano- to micro-molar range mdpi.com
2-(difluoromethyl)-1H-benzimidazoleMethylene bridgePiperidine derivativesNano- to micro-molar range mdpi.com
IndoleNot specifiedVarious aminesPromising for future SAR studies nih.gov

Introduction of Groups at C-6 Position (e.g., Carboxamide)

The C-6 position has been functionalized with groups like carboxamide to create potent and selective inhibitors. A notable example is Anagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor, which features a carboxamide group at the C-6 position of the 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) core. tcichemicals.com This modification is integral to its biological activity in regulating glucose metabolism. The precursor, 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, is a key intermediate in the synthesis of Anagliptin.

Substitutions at C-7 Position (e.g., Morpholine (B109124), Electron-Donating/Withdrawing Groups)

The C-7 position of the pyrazolo[1,5-a]pyrimidine core is highly reactive and amenable to substitution. nih.gov The introduction of a morpholine group at this position has been a successful strategy in designing selective PI3Kδ inhibitors. nih.gov This "morpholine-pyrimidine" structural motif is known to occupy a pocket responsible for the kinase's specificity. nih.gov

Influence of Steric and Electronic Properties on Activity

The steric and electronic properties of substituents play a pivotal role in the biological activity of 2-methylpyrazolo[1,5-a]pyrimidin-5-amine derivatives. The size, shape, and electronic nature of the groups attached to the core scaffold dictate the molecule's ability to interact with its biological target.

For instance, in the development of mitotic kinesin Eg5 inhibitors, molecular docking studies revealed that the interactions of pyrazolopyrimidine derivatives with the allosteric sites of the enzyme are crucial for their inhibitory activity. nih.gov The steric bulk of substituents can either facilitate or hinder the optimal binding of the inhibitor to the target protein.

In the case of PI3Kδ inhibitors, the replacement of a five-membered ring with a six-membered ring as a substituent was found to be more favorable for inhibition, suggesting that steric factors influence binding affinity. mdpi.com Furthermore, the presence of a hydroxyl group, a hydrogen bond donor, was initially hypothesized to increase activity and selectivity through interactions with the enzyme's selectivity pocket, although this was not universally observed, indicating a complex interplay of factors. mdpi.com

Role of Aromatic Rings at Specific Positions

The introduction of aromatic rings at various positions on the pyrazolo[1,5-a]pyrimidine core is a determining factor for the biological activity of these derivatives. Research into their antitubercular properties has confirmed that an aromatic ring at certain positions is essential for their mechanism of action. nih.gov For instance, in the development of potential inhibitors for Mycobacterium tuberculosis, a 2-pyridylmethylamine moiety at the C-7 position of the pyrazolo[1,5-a]pyrimidine scaffold was found to be important for activity. researchgate.net

Further studies have explored substitutions at other positions. A derivative featuring a 5-(2-methoxyphenyl) group demonstrated notable anti-arthritic activity. nih.gov Similarly, the synthesis of 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines has been achieved through methods like Pd-catalyzed C–H activation, allowing for a diverse range of aromatic substitutions to be explored. mdpi.com The flexibility of substitution at the C-3 position, in particular, has been noted as an area that allows for a high degree of variation without losing core activity. researchgate.net

Interactive Table: Aromatic Substitution and Biological Activity

PositionSubstituentObserved ActivityReference
C-72-PyridylmethylamineImportant for antitubercular activity researchgate.net
C-52-MethoxyphenylAnti-arthritic activity nih.gov
GeneralAromatic RingNecessary for antitubercular activity nih.gov
C-3Aryl groupsPosition offers high degree of flexibility researchgate.net

Impact of Halogenation (e.g., Fluorine, Bromine)

The strategic placement of halogens on the pyrazolo[1,5-a]pyrimidine scaffold significantly modulates the biological efficacy of its derivatives. Halogenation, particularly at the C-3 position, has been a successful strategy, with some 3-halo derivatives exhibiting anxiolytic properties. nih.gov Efficient and environmentally friendly methods have been developed for the regioselective C-3 halogenation (including iodination, bromination, and chlorination) of the pyrazolo[1,5-a]pyrimidine core, facilitating the synthesis of these potent compounds. nih.gov

SAR studies on aminopyrazolo[1,5-a]pyrimidines as antitubercular agents revealed that halogenation of an aromatic substituent had a pronounced effect on potency. researchgate.net Specifically, ortho and meta halogenated compounds were found to be two- to four-fold more potent than their corresponding para analogues. researchgate.net For example, an N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative showed a high therapeutic index against cancer cell lines. nih.gov Furthermore, primary SAR analysis has underscored the positive impact of electron-withdrawing groups, with a particular emphasis on fluorine, for enhancing inhibitory activity. researchgate.net

Interactive Table: Halogenation and Potency

Position of HalogenCompound TypeEffect on ActivityReference
C-3General Halogen (I, Br, Cl)Associated with anxiolytic properties nih.govnih.gov
Ortho/Meta on Phenyl RingHalogenated Phenyl Derivatives2- to 4-fold more potent than para-substituted researchgate.net
Para on Phenyl RingN-(4-chlorophenyl) derivativeHigh therapeutic index (anticancer) nih.gov
GeneralFluorine substitutionEnhances inhibitory activity researchgate.net

Significance of Methyl and Other Alkyl Groups

The presence and position of methyl and other small alkyl groups on the pyrazolo[1,5-a]pyrimidine ring system are crucial for activity. SAR studies have demonstrated that small hydrophobic groups, such as a methyl group, at position 3 can enhance binding to ATP pockets in protein kinases. nih.gov

In the context of antitubercular agents, the methyl group at certain positions was evaluated extensively. The removal of a methyl group at one position was found to be detrimental to activity when compared to the parent compound. nih.gov Conversely, in another analogue, the removal of the same methyl group led to a 4-fold increase in potency. nih.gov This highlights the nuanced and context-dependent role of this functional group. The introduction of larger alkyl groups, such as an isopropyl substituent, was found to render the compound inactive against Mycobacterium tuberculosis. nih.gov However, the substitution with a tolyl group, specifically an o-tolyl analogue, resulted in a highly potent compound. researchgate.net

Interactive Table: Alkyl Group Substitution and Activity

PositionAlkyl GroupEffect on ActivityReference
C-3Small hydrophobic groupsEnhances ATP pocket binding nih.gov
R4Removal of MethylDetrimental in one analogue, improved potency in another nih.gov
-IsopropylInactive against Mtb nih.gov
-o-TolylEquipotent with most active compounds researchgate.net

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional structure and conformational flexibility of pyrazolo[1,5-a]pyrimidine derivatives are intrinsically linked to their biological efficacy. The fused bicyclic system provides a rigid and planar framework that is highly suitable for chemical modifications. nih.gov This planarity appears to be a key factor for activity in certain contexts. For example, in a series of antitubercular compounds, modifications that broke the planarity of the ring system by moving a nitrogen atom around the ring led to a significant loss of activity against M. tuberculosis. researchgate.net

Mechanistic Insights and in Vitro Biological Evaluation of 2 Methylpyrazolo 1,5 a Pyrimidin 5 Amine Analogues

Protein Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine (B1248293) core is considered a bioisostere of adenine (B156593), enabling it to interact with the ATP-binding sites of various kinases. nih.govnih.gov This has led to the development of numerous derivatives targeting a range of protein kinases. nih.govmdpi.com These compounds can function as both ATP-competitive and allosteric inhibitors, and their inhibitory effects on kinases like PI3Kδ, CDKs, EGFR, B-Raf, and MEK are particularly relevant in the context of oncology. nih.gov

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

PI3Kδ is a critical signaling molecule in immune cells, and its overactivity is implicated in inflammatory diseases and hematological malignancies. nih.govresearchgate.net Consequently, selective inhibitors of PI3Kδ are of significant therapeutic interest.

Analogues of 2-Methylpyrazolo[1,5-a]pyrimidine (B1316446) have been developed as potent and selective PI3Kδ inhibitors. nih.gov These small-molecule inhibitors are typically designed to be ATP-competitive, binding to the kinase domain of the p110δ subunit. nih.govnih.gov The binding is facilitated by key interactions within the ATP-binding site, such as hydrogen bonds with hinge region residues like Val882. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold itself often serves as the hinge-binding moiety. nih.gov

While ATP-competitive inhibition is the predominant mechanism, the broader class of pyrazolo[1,5-a]pyrimidines has also been shown to exhibit allosteric inhibition against certain protein kinases, highlighting the scaffold's versatility. nih.govnih.gov

Achieving selectivity for the δ isoform over other class I PI3K isoforms (α, β, and γ) is a key objective in drug design to minimize off-target effects. Research has focused on modifying the substituents on the pyrazolo[1,5-a]pyrimidine core to enhance this selectivity.

For instance, a series of indol-4-yl-pyrazolo[1,5-a]pyrimidines were designed and synthesized, yielding compounds with IC50 values in the low nanomolar range and high selectivity for the PI3Kδ isoform. nih.gov In another study, the benzimidazole (B57391) derivative, CPL302415, demonstrated an IC50 of 18 nM for PI3Kδ and exhibited significant selectivity over other isoforms, with ratios of PI3Kα/δ = 79, PI3Kβ/δ = 1415, and PI3Kγ/δ = 939. mdpi.com These findings underscore the critical role that specific structural modifications, such as the amine and benzimidazole moieties, play in determining both the potency and selectivity of PI3Kδ inhibition. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition (CDK1, CDK2)

Cyclin-dependent kinases are central to the regulation of the cell cycle, and their abnormal activity is a common feature in cancer. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of CDKs. google.comosti.gov These compounds often act as bioisosteres of the purine (B94841) ring in ATP, allowing them to effectively compete for the kinase's active site. nih.gov

One notable pyrazolo[1,5-a]pyrimidine derivative, identified as 4k (BS-194), proved to be a selective and potent CDK inhibitor. nih.gov It displayed significant inhibitory activity against several CDKs, with the following IC50 values:

CDK2: 3 nM

CDK1: 30 nM

CDK5: 30 nM

CDK9: 90 nM nih.gov

Another study detailed a series of 7-phenyl-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines. nih.gov Within this series, compounds 5h and 5i showed excellent CDK2 inhibitory activity with IC50 values of 22 nM and 24 nM, respectively, which is comparable to the established CDK inhibitor dinaciclib (B612106) (IC50 = 18 nM). nih.gov These compounds also demonstrated potent, nanomolar inhibition of CDK1, CDK5, and CDK9. nih.gov Molecular docking studies confirmed that these analogues fit well within the CDK2 binding site. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.gov Consequently, EGFR inhibitors are a cornerstone of treatment for several cancers. rsc.org The pyrazolo[1,5-a]pyrimidine framework has been explored for its potential to inhibit EGFR kinase. nih.govrsc.org These compounds are often designed to mimic the binding of ATP within the kinase domain. nih.govrsc.org

Several studies have reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a related isomeric scaffold, that exhibit significant EGFR tyrosine kinase inhibitory activity. rsc.orgresearchgate.net For example, compounds 4 , 15 , and 16 from one study showed potent enzymatic inhibition with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.orgresearchgate.net Another series of pyrazolopyrimidine derivatives also yielded potent EGFR inhibitors, with compound 3 having an IC50 of 0.06 µM and compounds 12 and 13 having IC50 values of 0.09 µM and 0.12 µM, respectively. nih.gov The development of second-generation EGFR inhibitors has focused on irreversible binding to the kinase domain to overcome acquired resistance. mdpi.com

B-Raf and MEK Kinase Inhibition

The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and survival. researchgate.net Mutations in the B-RAF gene are common in melanoma and other cancers, making it a prime therapeutic target. researchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent, ATP-competitive inhibitors of B-Raf kinase. nih.govnih.gov

One study identified a series of pyrazolo[1,5-a]pyrimidines that potently inhibit B-Raf. nih.gov By replacing a phenol (B47542) group with an indazole isostere, researchers developed compounds like 4e , 4p , and 4r that inhibited cell proliferation in the submicromolar range. nih.gov Further optimization led to the identification of compound 17 , a potent, selective, and orally available B-Raf inhibitor. nih.gov Another novel series of indazolylpyrazolo[1,5-a]pyrimidine analogues were found to be extremely potent type I B-Raf inhibitors with good selectivity. acs.org

While direct inhibition of MEK by 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine analogues is less detailed in the provided context, the inhibition of B-Raf directly impacts the downstream signaling cascade, which includes MEK. nih.gov The strategy of combining B-Raf and MEK inhibitors has shown improved clinical outcomes by preventing paradoxical activation of the MAPK pathway. mdpi.com

Tropomyosin Receptor Kinase (Trk) Inhibition (TrkA, TrkB, TrkC)

The pyrazolo[1,5-a]pyrimidine nucleus is a foundational scaffold for numerous potent inhibitors of Tropomyosin Receptor Kinases (Trks), which are transmembrane tyrosine kinases (TrkA, TrkB, and TrkC) that play a vital role in cellular signaling pathways. acs.orgnih.gov The significance of this scaffold is highlighted by its presence in clinically approved Trk inhibitors. acs.orgnih.gov

Structure-activity relationship (SAR) studies have elucidated key features for potent inhibition. The pyrazolo[1,5-a]pyrimidine moiety itself is crucial, forming a hinge interaction with the Met592 residue in the kinase binding site. acs.org Research has shown that substitutions at various positions on the ring system can dramatically influence potency. For instance, a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives demonstrated excellent enzymatic inhibition of TrkA, with some compounds achieving an IC₅₀ value as low as 1.7 nM. acs.org In another study, compound 22, a pyrazolo[1,5-a]pyrimidine analogue, showed high potency against all three Trk isoforms with IC₅₀ values of 3 nM for TrkA, 14 nM for TrkB, and 1 nM for TrkC. acs.org Further optimization led to the identification of compounds with IC₅₀ values of less than 1 nM, underscoring the scaffold's potential for developing powerful pan-Trk inhibitors. mdpi.com

Table 1: Trk Inhibition by Pyrazolo[1,5-a]pyrimidine Analogues This table is interactive. Users can sort data by clicking on column headers.

Compound TrkA IC₅₀ (nM) TrkB IC₅₀ (nM) TrkC IC₅₀ (nM) Source
Compound 8 1.7 - - acs.org
Compound 9 1.7 - - acs.org
Compound 22 3 14 1 acs.org
Compounds 8a, 8f, 9a, 9b, 9f <5 - - nih.gov
Compounds 25, 26, 27 ~1 ~1 ~1 mdpi.com

Inhibition of Other Kinases (e.g., PDE4, BCL6, DRAK1, Pim-1)

Beyond Trk, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully adapted to target a diverse range of other kinases and regulatory proteins, demonstrating its broad utility in medicinal chemistry. rsc.orgnih.gov

Phosphodiesterase 4 (PDE4): Following a rescaffolding strategy, a series of pyrazolo[1,5-a]pyrimidines were identified as potent PDE4 inhibitors. Optimization of an initial hit with moderate activity (IC₅₀ = 165 nM) led to the development of compound 10, which exhibited high in vitro activity with an IC₅₀ value of 0.7 nM. nih.gov Further cyclization of a primary amide to the 5-position of the scaffold yielded compounds with a significant 200-fold enhancement in activity and cellular potency. nih.gov

B-Cell Lymphoma 6 (BCL6): A pyrazolo[1,5-a]pyrimidine series of BCL6 binders was identified through a combination of fragment screening and virtual screening. nih.govacs.org BCL6 is a transcriptional repressor considered a therapeutic target in certain lymphomas. nih.govsigmaaldrich.com Through structure-based drug design, the binding affinity of the initial hits was increased by a remarkable 100,000-fold, leading to the development of high-affinity macrocyclic inhibitors. nih.govacs.org

Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1): DRAK1 (also known as STK17A) is a serine/threonine kinase belonging to the "dark kinome," with limited research on its cellular functions. acs.org To develop selective inhibitors, a pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized. This effort led to compound CK156 (34), a type I inhibitor with high in vitro potency (K D = 21 nM) and high selectivity in kinome-wide screens. acs.org

Pim-1 Kinase: The pyrazolo[1,5-a]pyrimidine core has been identified as a highly selective scaffold for inhibitors of Pim-1, a proto-oncogene protein kinase implicated in cancer. acs.orgnih.gov Lead optimization and synthesis produced compounds with nanomolar inhibitory activity against Pim-1. acs.orgnih.gov These compounds were also found to be dual inhibitors of Pim-1 and Flt-3 kinases, though they were consistently more potent against Pim-1. acs.orgnih.gov

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

Analogues based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed as highly potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis. nih.gov Inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones like GLP-1 and GIP, which in turn helps regulate blood sugar levels. youtube.comyoutube.com

Initial research into pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives yielded potent DPP-4 inhibitors, such as compounds b2 (IC₅₀ = 79 nM) and d1 (IC₅₀ = 49 nM). nih.gov Through subsequent scaffold hopping and fragment-based drug design, new pyrazolo[1,5-a]pyrimidine inhibitors with significantly improved potency and reduced cytotoxicity were discovered. Notably, compound c24 emerged with an IC₅₀ of 2 nM, making it approximately twice as potent as the approved drug Alogliptin (IC₅₀ = 4 nM) and exhibiting remarkable selectivity (>2000-fold) over the related enzymes DPP-8 and DPP-9. nih.gov

Molecular docking studies have provided insight into how these inhibitors bind to the DPP-IV enzyme. nih.gov The analysis revealed that the core pyrazolo[1,5-a]pyrimidine structure interacts with the S1 pocket of the enzyme's active site. Meanwhile, a substituted aromatic ring attached to the scaffold interacts with the adjacent sub-S1 pocket. This binding mode is analogous to that of established DPP-4 inhibitors like Alogliptin and Trelagliptin, confirming a similar mechanism of action at the molecular level. nih.gov

Antimicrobial Activity

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant antimicrobial properties, with various studies reporting efficacy against a range of bacterial and fungal pathogens. nih.gov

Several studies have confirmed the broad-spectrum antibacterial potential of pyrazolo[1,5-a]pyrimidine analogues. In one study, a series of novel derivatives were synthesized and evaluated, with five compounds showing excellent bactericidal effects. researchgate.net These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. researchgate.net

Another investigation focused on pyrazolo[1,5-a]pyrimidin-2-amines linked to arene units. rsc.org These compounds also showed a wide spectrum of antibacterial activity. Specifically, derivatives linked to a 3-(4-methoxybenzyl) unit and attached to 7-p-tolyl or 7-(4-methoxyphenyl) units displayed the best activity, with MIC values of 2.8 and 2.6 µM, respectively. rsc.org Furthermore, the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for developing agents against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. acs.org

Table 2: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives This table is interactive. Users can sort data by clicking on column headers.

Compound Class/Number Strain Type Example Strains MIC Range MBC Range Source
Pyrazolo[1,5-a]pyrimidine Derivatives Gram-Positive S. aureus 0.125-0.50 µg/mL 0.062-0.25 µg/mL researchgate.net
Pyrazolo[1,5-a]pyrimidine Derivatives Gram-Negative P. aeruginosa 0.062-0.50 µg/mL 0.062-0.50 µg/mL researchgate.net
3-(4-methoxybenzyl)-7-p-tolyl-pyrazolo[1,5-a]pyrimidine Broad Spectrum Not specified 2.8 µM 5.6 µM rsc.org
3-(4-methoxybenzyl)-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine Broad Spectrum Not specified 2.6 µM 5.3 µM rsc.org

The antifungal potential of the pyrazolo[1,5-a]pyrimidine scaffold has also been explored, particularly against phytopathogenic fungi. nih.gov A series of 6,7-diarylpyrazolo[1,5-a]pyrimidines were synthesized and tested against five different fungal species. nih.gov Several of these compounds effectively inhibited fungal growth. For example, compound 4j was particularly effective against Alternaria solani, with an EC₅₀ value of 17.11 µg/mL. Compound 4h showed notable activity against both Cytospora sp. and Fusarium solani, with EC₅₀ values of 27.32 and 21.04 µg/mL, respectively. nih.gov Other studies have also reported that newly synthesized pyrazolo[1,5-a]pyrimidines containing a sulfathiazole (B1682510) moiety possess good antifungal activity. nih.gov

Antitubercular Activity

The pyrazolo[1,5-a]pyrimidine core has been identified as a promising scaffold for the development of novel antitubercular agents. nih.govacs.org High-throughput screening of diverse chemical libraries against Mycobacterium tuberculosis (Mtb) has led to the identification of aminopyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of mycobacterial growth. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potency of this class of compounds. Research has shown that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system significantly influence their activity. For instance, the introduction of a 2-pyridylmethylamine moiety at the C7 position was found to be important for anti-Mtb activity, while the C3 position allowed for greater structural flexibility. nih.gov Further optimization of these derivatives has led to compounds with potent in vitro Mtb growth inhibition. nih.gov

One of the key mechanisms of action for some pyrazolo[1,5-a]pyrimidine analogues is the inhibition of mycobacterial ATP synthase. nih.gov However, other mechanisms have also been identified. For example, some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been shown to act through a mechanism involving a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promotes compound catabolism. nih.gov It is noteworthy that the antitubercular activity of some of these compounds is not related to the disruption of cell-wall biosynthesis or iron uptake. nih.gov

Selected pyrazolo[1,5-a]pyrimidine analogues have demonstrated not only potent activity against Mtb but also low cytotoxicity and promising activity within macrophages, highlighting their potential for further development. nih.gov

Antiviral Potency

Analogues of this compound have demonstrated significant potential as antiviral agents, with inhibitory activity against a range of viruses, including HIV-1, Hepatitis C Virus (HCV), Picornavirus, SARS-CoV-2, and Respiratory Syncytial Virus (RSV).

HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential to inhibit this enzyme. While specific data on this compound is limited in this context, related pyrazolo[1,5-a]pyrimidine-based macrocycles have been reported as potent inhibitors of HIV-1 replication. nih.gov These compounds have shown in vitro antiviral potency in the low nanomolar range. nih.gov

The development of inhibitors targeting HIV-1 integrase is an ongoing area of research, with a focus on overcoming drug resistance. nih.govyoutube.com The structural diversity of pyrazolo[1,5-a]pyrimidine derivatives makes them attractive candidates for the design of novel HIV-1 integrase inhibitors. nih.gov

Phosphatidylinositol 4-kinase (PI4K) has been identified as a crucial host factor for the replication of various RNA viruses, including HCV and picornaviruses. Inhibition of PI4K can therefore represent a broad-spectrum antiviral strategy. The pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its ability to target host proteins essential for viral replication. biorxiv.org While direct evidence for this compound is not extensively documented, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been studied for its antiviral effects through the inhibition of host kinases. biorxiv.org

The main protease (3CLpro or Mpro) of SARS-CoV-2 is a primary target for the development of antiviral drugs against COVID-19. nih.govnih.gov In silico screening of compound libraries has identified 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives, which share a similar heterocyclic core with pyrazolo[1,5-a]pyrimidines, as potential inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov These compounds have shown high binding affinity to the active site of the enzyme in molecular docking studies. nih.gov Specifically, they were found to interact with key catalytic residues such as His41 and Cys145. nih.gov

Furthermore, some pyrrolo-pyrimidine derivatives have been identified as inhibitors of the SARS-CoV-2 macrodomain (Mac1), an enzyme that plays a role in viral replication and evasion of the host immune response. nih.gov

A significant area of research for pyrazolo[1,5-a]pyrimidine derivatives has been their potent inhibition of the Respiratory Syncytial Virus (RSV) fusion (F) protein. nih.govnih.govbohrium.comresearchgate.netjst.go.jp The RSV F protein is essential for the entry of the virus into host cells, and its inhibition is a key strategy for preventing RSV infection. nih.govosti.gov

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several potent RSV fusion inhibitors. nih.govbohrium.com SAR studies have revealed that the substitution pattern on the pyrazolo[1,5-a]pyrimidine ring is critical for activity. For instance, a piperidine (B6355638) ring at the 2-position of the scaffold has been shown to be important for maintaining the optimal dihedral angle for potent anti-RSV activity. nih.govjst.go.jp However, subsequent research has demonstrated that acyclic chains at this position can also lead to highly potent inhibitors. nih.govbohrium.com

One notable example is the compound GS-5806, an orally bioavailable RSV fusion inhibitor with a pyrazolo[1,5-a]pyrimidine core, which has shown potent antiviral effects in clinical trials. acs.org Optimization of this scaffold has led to the discovery of derivatives with sub-nanomolar activity against wild-type RSV and also activity against drug-resistant mutants. nih.gov

Below is a table summarizing the in vitro anti-RSV activity of selected pyrazolo[1,5-a]pyrimidine analogues.

CompoundModificationEC₅₀ (nM)Target
Presatovir (GS-5806)Pyrazolo[1,5-a]pyrimidine core0.43RSV Fusion Protein
Compound 9c1-methylaminopropyl moiety at C2<1RSV Fusion Protein
Compound 14fOptimized benzene (B151609) ring on 9c0.15RSV Fusion Protein
Compound 12hMacrocyclic pyrazolo[1,5-a]pyrimidineSingle-digit nanomolar (against D486N mutant)RSV Fusion Protein

Other Noteworthy Biological Activities (In Vitro Context)

The versatile pyrazolo[1,5-a]pyrimidine scaffold has been implicated in the inhibition of various other biological targets, primarily protein kinases. nih.govrsc.org These compounds have been identified as potent inhibitors of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK9, which are key regulators of the cell cycle and gene expression. nih.gov For example, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, exhibited potent inhibition of CDK2 with an IC₅₀ value of 3 nM. nih.gov

Furthermore, this scaffold has been utilized in the development of inhibitors for Tropomyosin receptor kinases (Trks), which are implicated in various cancers. mdpi.com Derivatives of pyrazolo[1,5-a]pyrimidine have shown excellent enzymatic inhibition of TrkA. mdpi.com The adaptability of the pyrazolo[1,5-a]pyrimidine core allows for fine-tuning of its properties to achieve selectivity and potency against different kinase targets. nih.govrsc.org

Corticotropin-Releasing Factor 1 (CRF-1) Receptor Antagonism

Analogues of the pyrazolo[1,5-a]pyrimidine class have been identified as antagonists of the Corticotropin-Releasing Factor 1 (CRF-1) receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis involved in the physiological response to stress. Antagonism of this receptor is a promising therapeutic strategy for managing stress-related disorders.

A series of 3-phenylpyrazolo[1,5-a]pyrimidines has been synthesized and shown to possess affinity for the human CRF-1 receptor. nih.gov Further investigations into bicyclic core antagonists, including pyrazolo[1,5-a]pyrimidines, have demonstrated significant binding affinity and antagonist activity. The structure-activity relationship (SAR) studies within these series are crucial for optimizing potency. While specific IC50 values for a wide range of this compound analogues are not extensively tabulated in publicly available literature, research has indicated that compounds within the broader pyrazolo[1,5-a]pyrimidine class exhibit a wide range of potencies. For instance, a series of these compounds displayed binding affinities (IC50) ranging from 4.2 to 418 nM and antagonist activities (EC50) from 4.0 to 889 nM. The three-dimensional structure of some of the most potent analogues has been determined, offering insights into the spatial requirements for high-affinity binding to the CRF-1 receptor. nih.gov

Anthelmintic Activity

The investigation of pyrazolo[1,5-a]pyrimidine analogues has extended to their potential as anthelmintic agents, specifically targeting helminth infections. Research in this area has included screening against Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis.

In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, several compounds demonstrated notable in vitro activity against S. mansoni. nih.gov The 7-mercaptopyrazolo[1,5-a]pyrimidines were found to be particularly effective, with some compounds proving lethal to the parasites at a concentration of 100 micrograms/mL after just one hour of exposure. nih.gov In contrast, the 7-hydroxypyrazolo[1,5-a]pyrimidines showed less activity. Despite the promising in vitro results, the active compounds did not exhibit the same level of efficacy in in vivo studies. nih.gov The antitrichomonal activity of certain 3-nitro-4,6-disubstituted pyrazolo[1,5-a]pyrimidin-7-ones has also been reported, indicating a broader spectrum of anti-parasitic potential for this class of compounds. nih.gov

Below is a table summarizing the in vitro anthelmintic activity of selected pyrazolo[1,5-a]pyrimidine analogues against Schistosoma mansoni.

Table 1: In Vitro Anthelmintic Activity of Pyrazolo[1,5-a]pyrimidine Analogues

Compound Type Activity against Schistosoma mansoni Reference
7-mercaptopyrazolo[1,5-a]pyrimidines High in vitro activity; compounds 37 and 47 were lethal at 100 µg/mL after 1 hour. nih.gov
7-hydroxypyrazolo[1,5-a]pyrimidines Less active in vitro compared to mercapto analogues. nih.gov
4-alkylpyrazolo[1,5-a]pyrimidin-7-ones Tested for activity. nih.gov
4-alkylpyrazolo[1,5-a]pyrimidine-7-thiones Tested for activity. nih.gov

Antioxidant Properties

The antioxidant potential of this compound analogues has been evaluated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. Oxidative stress is implicated in numerous pathological conditions, making antioxidant compounds a subject of significant interest.

Studies on novel pyrazolo[1,5-a]pyrimidine derivatives have revealed their capacity to act as potent antioxidants. For instance, a series of these compounds demonstrated good to high antioxidant activities. researchgate.net One of the most active compounds identified was a 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative, which exhibited a significant DPPH scavenging activity with an IC50 value of 18.77 µg/ml. bohrium.comnih.gov Another study highlighted a compound with an even lower IC50 value of 18.33 µg/mL against DPPH. researchgate.net These findings suggest that the pyrazolo[1,5-a]pyrimidine scaffold is a promising template for the development of novel antioxidant agents. The presence of specific substituents on the pyrimidine (B1678525) ring appears to play a crucial role in enhancing the radical scavenging capabilities of these molecules.

The following table presents the DPPH radical scavenging activity of selected pyrazolo[1,5-a]pyrimidine analogues.

Table 2: Antioxidant Activity of Pyrazolo[1,5-a]pyrimidine Analogues (DPPH Assay)

Compound IC50 (µg/mL) Reference
5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 18.77 bohrium.comnih.gov
Pyrazolo[1,5-a]pyrimidine derivative 44 18.33 researchgate.net
Pyrazolo[1,5-a]pyrimidine derivative 45 17.29 researchgate.net
Ascorbic Acid (Standard) 15.11 ijpsonline.com

Computational Studies and Rational Design for 2 Methylpyrazolo 1,5 a Pyrimidin 5 Amine Derivatives

Molecular Docking Simulations: Unveiling Binding Modes and Affinities

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine derivatives and for predicting their binding affinity and specificity towards various biological targets.

Prediction of Binding Affinity and Specificity

Molecular docking simulations provide scoring functions to estimate the binding affinity between a ligand and a protein, which is often correlated with the inhibitory activity of the compound. A lower binding energy generally suggests a more stable and potent inhibitor. For this compound derivatives, these predictions are vital for prioritizing compounds for synthesis and biological testing. The specificity of these derivatives for a particular target over others is also assessed by docking them into the active sites of various related proteins. High specificity is a desirable trait in drug candidates as it can lead to fewer off-target effects.

Target-Specific Docking Studies

The versatility of the 2-Methylpyrazolo[1,5-a]pyrimidine (B1316446) scaffold has led to its investigation against a range of therapeutic targets.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. While specific docking studies on this compound are not extensively reported, numerous studies have explored the docking of analogous pyrazolo[1,5-a]pyrimidine (B1248293) derivatives into the ATP-binding pocket of CDK2. mdpi.comekb.eg These studies have consistently shown that the pyrazolo[1,5-a]pyrimidine core can effectively mimic the purine (B94841) ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. The substituents on the scaffold are then able to explore and interact with different pockets of the active site, influencing both potency and selectivity.

PI3Kδ: Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in immune cell signaling, making it an attractive target for inflammatory diseases and hematological malignancies. A study focused on the design of selective PI3Kδ inhibitors utilized molecular docking to guide the development of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. nih.gov The docking simulations, performed using the PI3Kδ protein structure (PDB: 2WXP), revealed that the morpholine (B109124) group introduced at the 7-position forms a critical hydrogen bond with the hinge region residue Val-828. als-journal.com This interaction was identified as a key determinant for potent inhibition.

DNA Gyrase B: DNA gyrase is a bacterial enzyme essential for DNA replication, making it a well-established target for antibiotics. While there is a lack of specific molecular docking studies on this compound derivatives against DNA gyrase B, research on structurally related 1,2,4-triazolo[1,5-a]pyrimidine derivatives has demonstrated their potential to inhibit this enzyme. nih.gov Docking studies on these analogs have shown binding modes comparable to known inhibitors like ciprofloxacin. nih.gov

3CLpro SARS-CoV-2: The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drug development. To date, specific molecular docking studies of this compound derivatives against 3CLpro have not been reported in the literature. However, computational screening of other pyrimidine-containing scaffolds has been performed to identify potential inhibitors of this viral protease.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of the ligand-receptor complex and for understanding the conformational changes and dynamic interactions that occur upon binding.

Analysis of Ligand-Receptor Complex Stability

MD simulations can be employed to evaluate the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the system. A stable RMSD profile over the simulation time suggests a stable binding complex. For 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives targeting the SARS-CoV-2 main protease, MD simulations have been used to confirm the stability of the docked complexes. nih.govnih.gov

Conformational Changes and Dynamic Interactions

MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding. These simulations can also identify key interactions that are not apparent in the static docking pose. For example, water molecules can play a crucial role in mediating ligand-protein interactions, a detail that can be captured through MD simulations. The analysis of hydrogen bond occupancy and other interaction frequencies throughout the simulation provides a more detailed and accurate picture of the binding event. Although specific MD simulation studies on this compound derivatives are currently lacking in the published literature, the application of this technique to similar heterocyclic systems highlights its potential to further refine the understanding of their mechanism of action and to guide the rational design of more effective inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazolo[1,5-a]pyrimidine derivatives at the electronic level. These calculations allow for the prediction of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of pyrazolo[1,5-a]pyrimidine systems. acs.orgresearchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's reactivity and electronic behavior. researchgate.net For instance, DFT calculations have been employed to understand the regioselectivity of reactions, such as in the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives, by modeling the reaction pathways. researchgate.net

DFT studies reveal that the distribution of electron density is key to the chemical behavior of these compounds. The pyrazolo[1,5-a]pyrimidine core is electron-rich, and its reactivity can be tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions. rsc.orgnih.gov Analysis of the electrostatic potential maps generated through DFT helps identify regions prone to electrophilic or nucleophilic attack, confirming hydrogen bonding donors and acceptors which is crucial for understanding interactions with biological targets. johnshopkins.edu Natural bond orbital (NBO) analysis, another DFT-based method, can elucidate charge transfer and delocalization within the molecule due to intramolecular interactions. researchgate.net

Table 1: Key Parameters from DFT Calculations and Their Significance

Calculated ParameterSignificanceReference
HOMO/LUMO EnergiesPredicts electronic transitions, chemical reactivity, and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MESP)Identifies sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. johnshopkins.edu
Natural Bond Orbital (NBO) AnalysisExplains charge delocalization, hyperconjugative interactions, and the strength of hydrogen bonds. researchgate.netnih.gov
Optimized Molecular GeometryPredicts bond lengths, bond angles, and dihedral angles in the ground state. nih.gov
Reaction Pathway EnergeticsDetermines the feasibility and regioselectivity of a chemical reaction by calculating transition state energies. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for calculating the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method is particularly valuable for studying the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, which are often fluorescent. rsc.orgnih.gov TD-DFT allows for the simulation of absorption and emission spectra, providing insights that are directly comparable to experimental UV-Vis and fluorescence spectroscopy. rsc.org

Studies on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines have utilized TD-DFT to interpret their absorption and emission characteristics. rsc.org The calculations revealed that the nature of the substituent at position 7 significantly influences the photophysical properties. Electron-donating groups (EDGs) were found to favor large absorption and emission intensities due to intramolecular charge transfer (ICT) to or from the fused ring system, which aligns well with experimental observations. rsc.orgnih.gov Conversely, electron-withdrawing groups (EWGs) resulted in lower intensities. nih.gov This theoretical understanding is crucial for designing novel fluorophores with tailored optical properties for applications in materials science and bioimaging. rsc.orgnih.gov

Computational modeling, primarily using DFT, provides profound insights into reaction mechanisms. A notable example is the study of the BF₃-mediated acetylation of pyrazolo[1,5-a]pyrimidines, which was the first reported direct acetylation of this core. acs.org Theoretical calculations were performed to elucidate a plausible mechanism for this transformation. acs.org By mapping the potential energy surface and identifying transition states, researchers can understand the step-by-step process of the reaction, including the roles of reagents and intermediates.

Similarly, DFT calculations have been used to investigate the mechanistic pathways for the formation of pyrazolo[3,4-d]pyrimidine-4-amines. researchgate.net By comparing the energy barriers of two different proposed routes, the more favorable reaction pathway was identified. researchgate.net Such mechanistic studies are not purely academic; they are vital for optimizing reaction conditions, improving yields, and predicting the outcomes of new synthetic strategies for pyrazolo[1,5-a]pyrimidine analogues. acs.org

In Silico Workflow Development for Drug Design

The development of structured in silico workflows is accelerating the discovery of new drugs based on the 2-methylpyrazolo[1,5-a]pyrimidine scaffold. These workflows integrate various computational techniques to identify, predict, and refine the biological activity of novel compounds before they are synthesized.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. mdpi.com For pyrazolo[1,5-a]pyrimidine derivatives, 3D-QSAR analyses have been conducted to understand the relationship between the molecular structure and biological activity, for instance, as CDK2/cyclin A inhibitors. researchgate.net These models use molecular field descriptors (steric, hydrophobic, H-bond donor) to build a mathematical relationship that can predict the inhibitory activity of new, unsynthesized compounds. researchgate.net

A study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used various machine learning algorithms—including k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR)—to model their inhibitory activity against Plasmodium falciparum. mdpi.com By selecting significant molecular descriptors, these models demonstrated strong predictive power, providing valuable information on the functionalities required to design more potent antimalarial agents. mdpi.com The contour maps generated from these models visually guide chemists by indicating which regions of the molecule are favorable or unfavorable for substitution to enhance biological activity. researchgate.net

Table 2: Machine Learning Models for Predictive QSAR

Machine Learning AlgorithmKey FeatureApplication ExampleReference
Support Vector Regressor (SVR)Effective for non-linear relationships in complex datasets.Predicting pIC₅₀ of 1,2,4-triazolo[1,5-a]pyrimidine antimalarial analogs. mdpi.com
k-Nearest Neighbors (kNN)A non-parametric method that classifies based on the properties of its closest neighbors in the feature space.Predicting pIC₅₀ of 1,2,4-triazolo[1,5-a]pyrimidine antimalarial analogs. mdpi.com
Random Forest Regressor (RFR)An ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting.Predicting pIC₅₀ of 1,2,4-triazolo[1,5-a]pyrimidine antimalarial analogs. mdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA)A 3D-QSAR method that generates contour maps to visualize the impact of steric, electrostatic, hydrophobic, and H-bond fields on activity.Modeling CDK2/cyclin A inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.net

The insights gained from computational studies culminate in the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov Structure-activity relationship (SAR) studies, informed by both experimental data and computational models, highlight the influence of different substituents on pharmacological properties. researchgate.netnih.gov

For example, the design of pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors involved a multi-step synthesis where key intermediates were modified through coupling reactions to generate a library of compounds for screening. nih.gov Molecular docking simulations are frequently used to visualize how these designed compounds bind to the active site of a target protein, such as CDK2 or TRKA kinases. johnshopkins.edumdpi.com These simulations help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, guiding further optimization of the molecular structure. researchgate.netmdpi.com This iterative cycle of design, synthesis, and testing, heavily supported by in silico methods, is crucial for developing new pyrazolo[1,5-a]pyrimidine-based therapeutics. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Addressing Challenges in the Development of Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues

Despite the promising biological activities of pyrazolo[1,5-a]pyrimidine derivatives, several challenges hinder their clinical translation. nih.govrsc.org Ongoing research is focused on overcoming hurdles related to drug resistance, off-target effects, selectivity, and bioavailability to enhance their efficacy and safety profiles. nih.govrsc.org

A significant challenge in the long-term efficacy of targeted therapies, including those based on the pyrazolo[1,5-a]pyrimidine scaffold, is the development of drug resistance. nih.govrsc.org For instance, in the context of kinase inhibitors, mutations in the target kinase can reduce the effectiveness of the inhibitor over time. nih.govmdpi.com This necessitates the development of next-generation derivatives capable of overcoming these resistance mechanisms. nih.gov

Another major concern is multidrug resistance (MDR), often associated with the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes therapeutic agents from cancer cells. nih.govresearchgate.net Research has shown that some tyrosine kinase inhibitors (TKIs) based on related pyrazolopyrimidine scaffolds can interact with and inhibit P-gp, thereby reversing resistance to other chemotherapeutic drugs. nih.gov Future strategies may focus on designing pyrazolo[1,5-a]pyrimidine derivatives that not only possess primary therapeutic activity but also function as potent MDR reversal agents. researchgate.net

Off-target effects, which can lead to toxicity, are another critical issue. nih.govrsc.org These effects arise when a drug interacts with unintended biological targets. Minimizing these interactions is a key goal in the development of new analogues.

Enhancing the selectivity of pyrazolo[1,5-a]pyrimidine derivatives for their intended target over other related proteins (e.g., different kinase isoforms) is crucial for reducing off-target effects and improving the therapeutic window. nih.govrsc.org Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the scaffold to achieve higher selectivity. nih.govmdpi.com For example, research on Tropomyosin receptor kinase (Trk) inhibitors revealed that the addition of a morpholine (B109124) group at a specific position could improve selectivity by minimizing off-target interactions. mdpi.com Similarly, in the development of PI3Kδ inhibitors, modifications to substituents on the core structure were shown to be crucial for achieving selectivity over other PI3K isoforms. mdpi.commdpi.com

Poor oral bioavailability is another common obstacle that can limit the clinical utility of promising compounds. umn.edunih.gov This can be due to factors such as low solubility and rapid metabolic clearance. acs.org Strategies to improve bioavailability include the rational, structure-based design of analogues with optimized physicochemical properties. nih.govacs.org Researchers have successfully improved the pharmacokinetic profiles of pyrazolo-pyridone inhibitors by exploring various substituents to enhance solubility and metabolic stability, ultimately identifying compounds with sustained plasma exposure after oral administration. umn.eduacs.orgnih.gov Future work will continue to focus on these property-based design approaches to develop orally bioavailable 2-methylpyrazolo[1,5-a]pyrimidin-5-amine analogues. nih.govrsc.org

ChallengeStrategyExample
Drug Resistance Development of next-generation inhibitorsSecond-generation Trk inhibitors (e.g., Repotrectinib, Selitrectinib) designed to overcome resistance mutations. mdpi.com
Off-Target Effects SAR-guided structural modificationAddition of a morpholine group to a pyrazolo[1,5-a]pyrimidine scaffold to increase selectivity for Trk kinases. mdpi.com
Poor Bioavailability Structure- and property-based designModification of pyrazolo-pyridone inhibitors to improve solubility and metabolic stability, leading to enhanced oral pharmacokinetic profiles. nih.govnih.gov

Exploration of Novel Therapeutic Targets for this compound Derivatives

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a wide range of protein kinases. nih.govrsc.org These kinases, which are key regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them important therapeutic targets. nih.govrsc.orgresearchgate.net

Current research has identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of several kinases, including:

Tropomyosin receptor kinases (Trks): Implicated in various solid tumors. mdpi.com

Phosphoinositide 3-kinases (PI3Ks): Specifically the PI3Kδ isoform, which is a target for inflammatory and autoimmune diseases. mdpi.comnih.gov

Cyclin-dependent kinases (CDKs): Such as CDK2, which is involved in cell cycle progression and is a target in cancer therapy. ekb.eg

Other kinases: Including EGFR, B-Raf, MEK, CK2, and Pim-1, all of which play roles in cancer development. nih.govrsc.org

Future research will likely expand the scope of therapeutic targets for this compound derivatives. This involves screening diverse libraries of these compounds against a broader panel of kinases and other enzyme families to uncover new activities. The structural flexibility of the scaffold allows for fine-tuning to achieve potency and selectivity against novel targets that are not effectively addressed by existing therapies. nih.gov

Innovative Synthetic Methodologies for Enhanced Structural Diversity and Sustainability

The exploration of the full potential of the pyrazolo[1,5-a]pyrimidine scaffold depends on the availability of efficient and versatile synthetic methods. mdpi.comencyclopedia.pub Researchers are continuously developing innovative strategies to synthesize these compounds, focusing on increasing structural diversity, improving reaction efficiency, and promoting environmental sustainability. mdpi.combme.hu

Established synthetic routes often involve the cyclocondensation of 5-aminopyrazoles with various 1,3-biselectrophilic compounds. nih.govmdpi.comresearchgate.net However, modern methodologies are expanding this toolkit significantly.

Key Innovative Synthetic Approaches:

MethodologyDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions. nih.govReduced reaction times, higher yields, and often cleaner reactions compared to conventional heating. nih.gov
Multicomponent Reactions Combines three or more reactants in a single step to form a complex product. nih.govHigh atom economy, operational simplicity, and rapid generation of molecular diversity. mdpi.comnih.gov
Palladium-Catalyzed Cross-Coupling Employs palladium catalysts (e.g., in Suzuki or Buchwald-Hartwig reactions) to form carbon-carbon and carbon-nitrogen bonds. rsc.orgEnables the introduction of a wide array of functional groups, significantly enhancing structural diversity. rsc.orgnih.gov
Green Chemistry Approaches Focuses on using environmentally benign conditions, such as ultrasonic irradiation or deep eutectic solvents (DES). nih.govbme.huresearchgate.netias.ac.inMinimizes waste, reduces the use of hazardous solvents, and improves energy efficiency. encyclopedia.pubbme.huias.ac.in
Flow Chemistry Performs reactions in a continuously flowing stream rather than in a batch.Enhanced safety, better process control, and potential for easier scale-up.

These advanced synthetic methods not only facilitate the rapid creation of libraries of diverse this compound analogues for biological screening but also align with the principles of sustainable chemistry by minimizing environmental impact. mdpi.combme.hu

Integration of Advanced Computational and Experimental Approaches for Lead Optimization

The process of optimizing a lead compound into a clinical candidate is complex and resource-intensive. The integration of advanced computational methods with experimental techniques is becoming indispensable for accelerating this process for pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Structure-based drug design, which relies on the three-dimensional structure of the target protein, is a cornerstone of modern lead optimization. nih.gov Molecular docking simulations are used to predict the binding modes of novel pyrazolo[1,5-a]pyrimidine analogues within the active site of a target, such as a kinase. nih.govekb.eg These predictions help rationalize observed SAR and guide the design of new compounds with improved potency and selectivity. nih.govekb.eg For example, docking studies of PI3Kδ inhibitors have shown how specific interactions, such as hydrogen bonds with key amino acid residues like Val-828 and Asp-787, are crucial for activity. nih.gov

In addition to docking, other in silico techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore modeling are employed to build predictive models that correlate structural features with biological activity. mdpi.com These models can be used to virtually screen large compound databases to identify novel hits or to prioritize the synthesis of the most promising new derivatives. mdpi.com This synergy between computational prediction and experimental validation (synthesis and biological testing) creates an efficient, iterative cycle for lead optimization, ultimately saving time and resources. nih.gov

Potential for Functional Materials and Optoelectronic Applications

Beyond their well-established role in medicinal chemistry, pyrazolo[1,5-a]pyrimidines are gaining significant attention as functional materials due to their unique photophysical properties. researchgate.netmdpi.comencyclopedia.pubnih.gov The rigid, planar, fused N-heterocyclic system of the pyrazolo[1,5-a]pyrimidine core provides a robust scaffold for the development of novel fluorophores. nih.gov

Research has shown that the fluorescence properties of these compounds can be tuned by making chemical modifications to the core structure. nih.gov For instance, the introduction of electron-donating groups at position 7 of the ring system has been shown to significantly enhance absorption and emission intensities. nih.gov This tunability makes pyrazolo[1,5-a]pyrimidines attractive candidates for a variety of applications in material science and optoelectronics. nih.govnih.gov

Potential applications include:

Fluorescent Probes: For use in biological imaging and as chemosensors for detecting specific ions or molecules. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable emission spectra could be harnessed in the development of new materials for display technologies.

Solid-State Materials: The tendency of these derivatives to form highly ordered crystals opens up possibilities for applications that leverage their solid-state properties. nih.gov

The exploration of this compound and its derivatives in this context is an emerging field that could lead to the development of novel high-performance materials for a range of technological applications. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, and how can researchers optimize yields?

The synthesis typically involves cyclization of precursors such as α,β-unsaturated ketones or pyrazole intermediates. A one-pot regioselective method using catalysts like iodine or Lewis acids enables efficient construction of the pyrazolo[1,5-a]pyrimidine core under mild conditions (e.g., 80–100°C, 6–8 hours) . Key steps include:

  • Cyclocondensation of 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aldehydes to form intermediates.
  • Functionalization via amination or alkylation at the 5-position using ammonia or primary amines. Yield optimization strategies: Use anhydrous solvents (DMF, CH₂Cl₂), controlled pH (8.5–9.0), and stoichiometric excess of amines (1.2–1.5 equiv) .

Q. How should researchers characterize this compound using spectroscopic techniques?

A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., pyrimidine protons at δ 8.1–8.3 ppm; methyl groups at δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Confirm amine (-NH₂) stretches at ~3300–3400 cm⁻¹ and pyrimidine ring vibrations at 1600–1650 cm⁻¹ .
  • HRMS : Validate molecular formula (e.g., C₆H₇N₅ for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine; calculated m/z 149.15) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Standard assays include:

  • Anticancer Activity : MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase I/II or α-glucosidase (IC₅₀ determination) .
  • Antibacterial Screening : Microdilution assays against Gram-positive/negative strains (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ at position 2) to enhance receptor binding affinity. For A2A adenosine receptor antagonists, furanyl or arylpiperazine groups at position 7 improve selectivity (>1000-fold over other adenosine receptors) .
  • Conformational Restriction : Use intramolecular hydrogen bonds (e.g., between sulfonyl and methylamino groups) to lock bioactive conformations, as seen in 5-HT₆ receptor antagonists .
  • ADME Optimization : Replace hydrophobic substituents with polar groups (e.g., -OH, -NH₂) to reduce logP while maintaining potency .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) or serum content in cell media can alter compound stability.
  • Model Systems : In vitro potency (e.g., Ki = 0.6 nM for A2A receptors) may not translate to in vivo efficacy due to pharmacokinetic factors. Validate using rodent models (e.g., haloperidol-induced catalepsy for Parkinson’s applications) .
  • Compound Purity : Confirm via HPLC (≥95% purity) and exclude tautomeric mixtures (e.g., azide-tetrazole equilibria) using ¹H NMR .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use crystal structures (e.g., PDB: 3E7V for Haspin inhibitors) to model binding poses. Key parameters: Grid box centered on the ATP-binding site, Glide XP scoring .
  • QSAR Models : Corrogate descriptors (e.g., polar surface area, gyration radius) with activity data. For 5-HT₆ antagonists, compact molecular shapes (radius < 4.5 Å) correlate with higher potency .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields) .

Q. What strategies enhance in vivo efficacy while minimizing off-target effects?

  • Prodrug Design : Mask polar groups (e.g., -NH₂) with acetyl or PEGylated moieties to improve bioavailability.
  • Selective Functionalization : Attach fluorescent tags (e.g., Alexa Fluor 488) via amide coupling for tissue distribution studies .
  • Dose Optimization : In rodent models, oral doses of 0.1–1 mg/kg balance efficacy (e.g., L-Dopa sensitization) with low toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.